7-Methoxybenzo[d]thiazol-2-amine
Overview
Description
7-Methoxybenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H8N2OS It is a derivative of benzothiazole, characterized by the presence of a methoxy group at the 7th position and an amino group at the 2nd position on the benzothiazole ring
Mechanism of Action
Target of Action
It has been found to interact withcyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
It has been suggested that the compound may inhibit the activity ofcyclooxygenase enzymes , thereby reducing the production of prostaglandins . This could potentially lead to a decrease in inflammation.
Biochemical Pathways
7-Methoxybenzo[d]thiazol-2-amine is thought to affect the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it reduces the conversion of arachidonic acid to prostaglandins, thereby potentially reducing inflammation. It’s also suggested that the compound might have an impact on the quorum sensing pathways of Gram-negative bacteria .
Pharmacokinetics
Its molecular weight of 18124 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of cyclooxygenase enzymes by this compound can lead to a reduction in the production of prostaglandins, which are key mediators of inflammation . This could potentially result in a decrease in inflammation. Additionally, it has been suggested that the compound might inhibit the formation of biofilms by Pseudomonas aeruginosa .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state and therefore its absorption and distribution. The temperature and solvent conditions could also impact the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known to be a useful intermediate in the synthesis of novel Schiff bases and 4-thiazolidinones
Cellular Effects
Derivatives of benzo[d]thiazol-2-amine have been shown to have anti-inflammatory properties
Molecular Mechanism
It is known that the compound can undergo reactions to form Schiff bases, which are known to have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxybenzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with methoxy-containing reagents. One common method includes the use of 7-methoxy-2-aminobenzothiazole as a starting material, which can be synthesized through the following steps:
Nitration: Nitration of 7-methoxybenzothiazole to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Purification: Purification of the final product through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
7-Methoxybenzo[d]thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the methoxy group, making it less hydrophobic and potentially altering its biological activity.
6-Methoxybenzo[d]thiazol-2-amine: Similar structure but with the methoxy group at a different position, which can affect its reactivity and interactions.
Uniqueness
7-Methoxybenzo[d]thiazol-2-amine is unique due to the specific placement of the methoxy group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUPRDHTOSKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633303 | |
Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254300-95-2 | |
Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.